Ortho-Substitution Alters Aggregation Behavior Relative to Meta- and Para-Isomers in Aqueous Medium
In a comparative study of three neutral bis-urea positional isomers, the ortho-substituted derivative (N,N′-bis(2-methylphenyl)urea) exhibited aggregation behavior distinct from its meta- and para-substituted counterparts. The ortho-isomer was found to be 'more potent in the formation and stabilization of aggregates' than the meta- and para-isomers under identical aqueous conditions [1]. The study further validated morphological diversity among the three isomers via FESEM imaging, demonstrating that the position of the methyl substituent directly dictates supramolecular assembly [1].
| Evidence Dimension | Aggregation performance (qualitative ranking) |
|---|---|
| Target Compound Data | Most potent aggregate former/stabilizer among the three isomers tested |
| Comparator Or Baseline | Meta-isomer (N,N′-bis(3-methylphenyl)urea) and para-isomer (N,N′-bis(4-methylphenyl)urea) |
| Quantified Difference | Rank order: ortho > meta ≈ para (based on spectral aggregation studies and morphological analysis) |
| Conditions | Aqueous medium; ambient temperature; validated by FESEM and theoretical calculations |
Why This Matters
For researchers developing supramolecular gels, drug delivery vehicles, or materials relying on controlled self-assembly, the ortho-isomer provides a structurally encoded advantage in aggregation potency that meta- and para-analogs cannot replicate.
- [1] S. Halder, U. Manna and G. Das, New J. Chem., 2019, 43, 14112-14119. Tuning the aggregation performance by varying the substituent position: comparative study of neutral bis-urea derivatives in aqueous medium. DOI: 10.1039/C9NJ03297E. View Source
